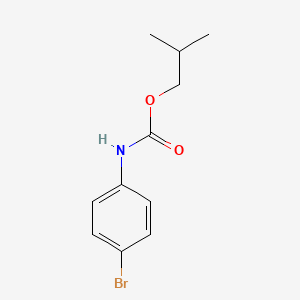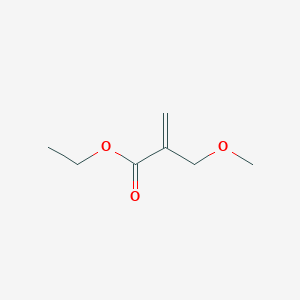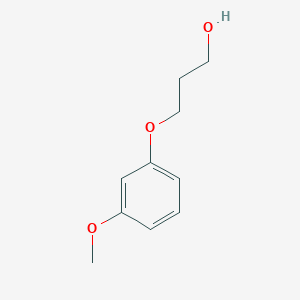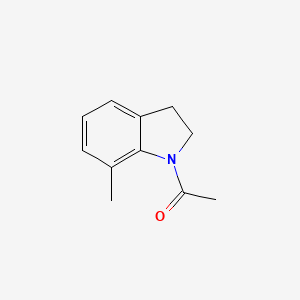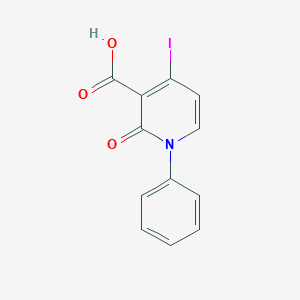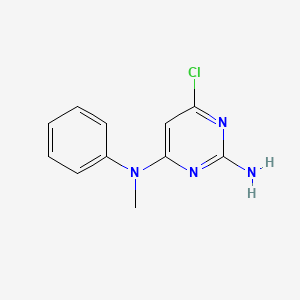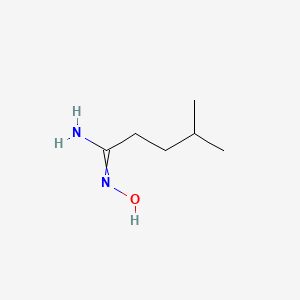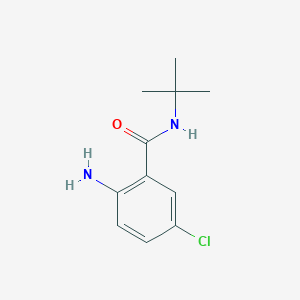![molecular formula C13H22N2O B8725989 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one CAS No. 16256-41-0](/img/structure/B8725989.png)
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is a unique chemical compound with the molecular formula C13H22N2O It is characterized by its distinctive spiro structure, which consists of two spiro-linked rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic ketone, followed by cyclization to form the spiro structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular processes by altering the function of key proteins and signaling pathways .
Comparaison Avec Des Composés Similaires
7,14-Diazadispiro(5.1.5.2)pentadeca-15-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene: Different ring structure but shares some chemical properties.
Uniqueness: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
16256-41-0 |
|---|---|
Formule moléculaire |
C13H22N2O |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
7,14-diazadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C13H22N2O/c16-11-12(7-3-1-4-8-12)15-13(14-11)9-5-2-6-10-13/h15H,1-10H2,(H,14,16) |
Clé InChI |
ZOVFJUATKMNOPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=O)NC3(N2)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


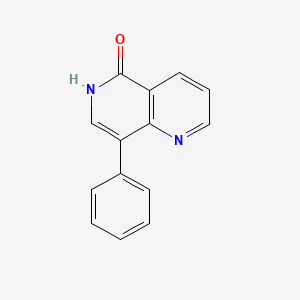
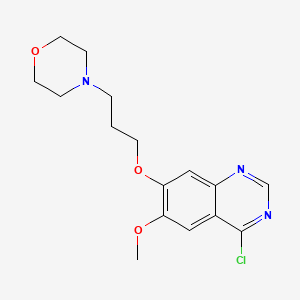
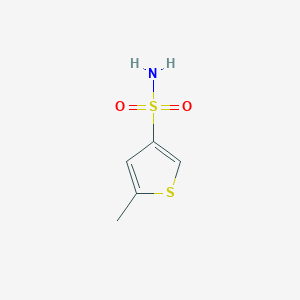
![1H-Benz[f]indene-1,3(2H)-dione](/img/structure/B8725928.png)
![Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B8725936.png)
